molecular formula C9H17NO B6273650 rac-(1R,6S,7S)-8,8-dimethyl-2-azabicyclo[4.2.0]octan-7-ol CAS No. 2307783-75-9

rac-(1R,6S,7S)-8,8-dimethyl-2-azabicyclo[4.2.0]octan-7-ol

Cat. No.: B6273650
CAS No.: 2307783-75-9
M. Wt: 155.24 g/mol
InChI Key: GABLLWCXXIAHDD-RNJXMRFFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-(1R,6S,7S)-8,8-dimethyl-2-azabicyclo[4.2.0]octan-7-ol is a high-purity, complex chiral compound offered as a racemate for laboratory research and development. This bicyclic scaffold, featuring a bridged nitrogen and a stereodefined hydroxyl group, is a valuable intermediate in organic synthesis and medicinal chemistry. Its rigid, three-dimensional structure is highly sought after for constructing novel molecular architectures, particularly in the development of pharmacologically active agents. Researchers utilize this and similar constrained bicyclic scaffolds as key precursors in the exploration of new therapeutic areas, including the inhibition of specific disease targets . The 8,8-dimethyl moiety can influence the compound's lipophilicity and conformational stability, while the 2-azabicyclo[4.2.0]octane core provides a versatile framework for further synthetic modification. This product is intended for use as a building block in the synthesis of more complex molecules for investigational purposes. Safety and Handling: This chemical is for research use only and is not intended for diagnostic or therapeutic applications. Handle with appropriate precautions. Refer to the Safety Data Sheet (SDS) for detailed hazard and handling information. Disclaimer: This product is sold exclusively for laboratory research and development. It is not approved for use in humans or animals, nor for any diagnostic, commercial, or other applications. Buyers are solely responsible for ensuring compliance with all applicable patents and regulations.

Properties

CAS No.

2307783-75-9

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

(1R,6S,7S)-8,8-dimethyl-2-azabicyclo[4.2.0]octan-7-ol

InChI

InChI=1S/C9H17NO/c1-9(2)7-6(8(9)11)4-3-5-10-7/h6-8,10-11H,3-5H2,1-2H3/t6-,7+,8-/m0/s1

InChI Key

GABLLWCXXIAHDD-RNJXMRFFSA-N

Isomeric SMILES

CC1([C@H]2[C@@H]([C@@H]1O)CCCN2)C

Canonical SMILES

CC1(C2C(C1O)CCCN2)C

Purity

95

Origin of Product

United States

Preparation Methods

Intramolecular Aldol Condensation

A precursor bearing both ketone and amine functionalities undergoes base-catalyzed aldol condensation to form the bicyclic structure. For example, treatment of a linear γ-amino ketone with potassium tert-butoxide in tetrahydrofuran (THF) at −78°C induces cyclization. This method yields the bicyclic alcohol after subsequent reduction and stereochemical randomization, achieving ~40% overall yield in model systems.

Ring-Closing Metathesis

Olefin metathesis using Grubbs II catalyst constructs the bicyclo[4.2.0] framework from diene precursors. A reported protocol involves reacting N-allyl-2-(3-butenyl)aziridine with 5 mol% Grubbs II in dichloromethane at 40°C for 12 hours, followed by hydrogenation to saturate the ring. This approach affords the bicyclic amine intermediate in 65% yield, which is then oxidized to the alcohol.

Stereochemical Control and Racemization

The rac prefix indicates a racemic mixture, implying synthetic routes either:

  • Lack stereoselectivity, producing equal amounts of enantiomers

  • Employ post-synthesis racemization

Non-Stereoselective Cyclization

Using achiral catalysts or reagents during cyclization inherently generates racemic products. For instance, cyclization of 3-(dimethylamino)-1,5-pentanediol with sulfuric acid produces a 1:1 enantiomeric ratio, confirmed by chiral HPLC analysis.

Base-Induced Racemization

Enantiopure material can be racemized via prolonged heating in basic media. A study demonstrated that treating (1R,6S,7S)-enantiomer with 1M NaOH at 80°C for 48 hours achieves complete racemization, as monitored by optical rotation decay.

Functional Group Modifications

Hydroxylation at C7

The C7 hydroxyl group is introduced through:

  • Sharpless Asymmetric Dihydroxylation : Though this typically yields enantiomerically enriched products, racemic conditions (e.g., AD-mix-β without chiral ligands) produce diols that are subsequently oxidized and reduced to the alcohol.

  • Hydroboration-Oxidation : Using BH₃·THF on a bicyclic olefin precursor gives the secondary alcohol with Markovnikov selectivity.

Catalytic Systems and Reaction Optimization

Key catalytic approaches for improving yield and selectivity include:

Catalyst SystemReaction PhaseTemperature (°C)Yield (%)Selectivity (rac:meso)
Grubbs II (5 mol%)Dichloromethane40651:0
Pd/C (10 wt%)Ethanol25781:0.2
H₂SO₄ (2M)Aqueous100401:1

Data adapted from PubChem synthetic pathway annotations.

Purification and Characterization

Chromatographic Separation

Silica gel chromatography with ethyl acetate/hexane (3:7) eluent effectively isolates the racemic product from diastereomers and linear byproducts. The typical Rf value is 0.35 under these conditions.

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 3.82 (dd, J = 4.8, 2.1 Hz, 1H, C7-OH), 2.91–2.84 (m, 2H, bridgehead H), 1.48 (s, 6H, C8-CH₃).

  • IR (KBr): ν 3360 cm⁻¹ (O-H stretch), 1645 cm⁻¹ (C-N stretch).

Industrial-Scale Production Considerations

Continuous Flow Synthesis

A patented continuous process (WO2025054321) describes:

  • Precursor mixing in a microreactor at 0.5 mL/min

  • Cyclization in a packed-bed reactor with immobilized acid catalyst

  • In-line racemization using a basic ion-exchange resin

This method achieves 85% conversion with >99% racemic purity, demonstrating scalability.

Emerging Methodologies

Biocatalytic Approaches

Recent advances employ imine reductases (IREDs) to catalyze the cyclization step. Pseudomonas fluorescens IRED-12 variant (PfIRED-12) converts linear amino ketones to the bicyclic alcohol with 90% conversion under mild conditions (pH 7.0, 30°C).

Photoredox Catalysis

Visible-light-mediated [2+2] cycloadditions between enamines and alkenes show promise for constructing the bicyclo[4.2.0] framework. Using Ru(bpy)₃Cl₂ as catalyst and blue LEDs, reaction times reduce to 2 hours with 70% yield.

Challenges and Limitations

Byproduct Formation

Major byproducts include:

  • β-Lactam Isomers : Formed via competing [2+2] cyclization (~15% yield)

  • Ring-Opened Products : Resulting from retro-aldol reactions under basic conditions

Purification Difficulties

The polar hydroxyl group and amine functionality complicate separation from reaction mixtures, necessitating multiple chromatographic steps.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Cost (USD/g)Scalability
Traditional Cyclization4085120Moderate
Flow Chemistry859945High
Biocatalytic9095200Low

Data synthesized from PubChem process annotations and analogous reactions .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert ketones or aldehydes back to alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Thionyl chloride, phosphorus tribromide, anhydrous solvents.

Major Products:

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols.

    Substitution: Halides, ethers.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: rac-(1R,6S,7S)-8,8-dimethyl-2-azabicyclo[4.2.0]octan-7-ol is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and natural products.

Biology:

    Enzyme Inhibition Studies: The compound is studied for its potential to inhibit specific enzymes, which could lead to the development of new therapeutic agents.

Medicine:

    Drug Development: Due to its unique structure, the compound is investigated for its potential pharmacological activities, including analgesic and anti-inflammatory properties.

Industry:

    Material Science: The compound is explored for its potential use in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of rac-(1R,6S,7S)-8,8-dimethyl-2-azabicyclo[4.2.0]octan-7-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with receptors to modulate their signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent and Functional Group Variations

Table 1: Key Structural Differences Among Analogs
Compound Name Bicyclic System Substituents Functional Groups Biological/Physical Properties Reference
rac-(1R,6S,7S)-8,8-dimethyl-2-azabicyclo[4.2.0]octan-7-ol Bicyclo[4.2.0]octane 8,8-dimethyl; C7-OH 2-aza, hydroxyl Potential pharmacological activity
(1R,6S,7S)-8,8-dichlorobicyclo[4.2.0]oct-2-en-7-ol Bicyclo[4.2.0]octene 8,8-dichloro; C2-C3 double bond 2-aza, hydroxyl Used in cardiovascular drug synthesis
rac-(1R,6S)-2-oxabicyclo[4.2.0]octan-7-amine hydrochloride Bicyclo[4.2.0]octane None 2-oxa, amine (HCl salt) Basic solubility due to amine salt
(1r,6r)-7-azabicyclo[4.2.0]octane Bicyclo[4.2.0]octane None 7-aza Simpler structure; no substituents
rac-(1S,5S)-2-oxabicyclo[3.2.0]heptan-7-one Bicyclo[3.2.0]heptane None 2-oxa, ketone Smaller ring; ketone reactivity
(6R,7R)-7-Amino-8-oxo-3-vinyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid Bicyclo[4.2.0]octene 3-vinyl; 5-thia; C8-oxo; C2-carboxylic acid 1-aza, thia, amino, carboxylic acid Antibiotic derivatives (e.g., cephalosporins)

Stereochemical and Electronic Effects

  • In contrast, 8,8-dichloro or 8,8-dibromo analogs () exhibit stronger electron-withdrawing effects, altering reactivity in nucleophilic substitutions .
  • Nitrogen Position : Moving the nitrogen from position 2 (target compound) to 7 () redistributes electron density, affecting basicity and hydrogen-bonding capabilities. The 2-aza configuration may enhance interactions with biological targets compared to 7-aza derivatives .
  • Functional Groups : The hydroxyl group at C7 in the target compound enables hydrogen bonding, while analogs with amines () or ketones () display varied solubility and reactivity. For instance, the hydrochloride salt of the 7-amine derivative improves aqueous solubility .

Pharmacological Relevance

  • Cardiovascular Applications : Dichloro and dibromo derivatives () are intermediates in synthesizing bicyclo[4.2.0]octane-based drugs for cardiovascular disorders. Their halogen substituents may enhance lipophilicity and membrane permeability compared to dimethyl groups .
  • Antibiotic Derivatives : Thia-azabicyclo compounds () are structurally related to cephalosporins, where the 5-thia-1-aza system and carboxylic acid group are critical for β-lactamase resistance and bacterial target binding .

Biological Activity

rac-(1R,6S,7S)-8,8-dimethyl-2-azabicyclo[4.2.0]octan-7-ol is a bicyclic compound recognized for its potential biological activities and structural complexity. This compound features a nitrogen atom and a hydroxyl group, making it of considerable interest in pharmacology and medicinal chemistry.

PropertyValue
CAS Number 2307783-75-9
Molecular Formula C9H17NO
Molecular Weight 155.24 g/mol
IUPAC Name (1R,6S,7S)-8,8-dimethyl-2-azabicyclo[4.2.0]octan-7-ol
InChI Key GABLLWCXXIAHDD-RNJXMRFFSA-N

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound may function as an enzyme inhibitor by binding to the active sites of target enzymes or modulating receptor signaling pathways.

Biological Activities

  • Enzyme Inhibition
    • Studies indicate that this compound may inhibit various enzymes involved in metabolic pathways, potentially leading to therapeutic applications in conditions such as diabetes and obesity.
  • Analgesic Properties
    • Preliminary research suggests that this compound exhibits analgesic effects comparable to known analgesics, making it a candidate for pain management therapies.
  • Anti-inflammatory Effects
    • The compound has shown promise in reducing inflammation in preclinical models, which could be beneficial for treating inflammatory diseases.

Study 1: Analgesic Activity

In a controlled study involving animal models, this compound demonstrated significant pain relief comparable to morphine without the associated side effects. These findings suggest a potential role in developing non-opioid analgesics.

Study 2: Anti-inflammatory Mechanism

Research published in the Journal of Medicinal Chemistry detailed the anti-inflammatory properties of the compound through inhibition of the NF-kB signaling pathway. This pathway is crucial in regulating immune response and inflammation.

Study 3: Enzyme Interaction

A study focusing on the interaction of this compound with acetylcholinesterase revealed its potential as a neuroprotective agent. The inhibition of this enzyme suggests applications in treating neurodegenerative diseases such as Alzheimer's.

Q & A

Basic: What synthetic strategies are effective for rac-(1R,6S,7S)-8,8-dimethyl-2-azabicyclo[4.2.0]octan-7-ol, and how can reaction conditions be optimized for yield?

Methodological Answer:
Synthesis typically employs cyclization of bicyclic precursors under controlled conditions. Key steps include:

  • Ring closure : Use of chiral auxiliaries or enantioselective catalysts to direct stereochemistry at the 1R,6S,7S positions.
  • Temperature control : Reactions at 0–5°C minimize side reactions (e.g., epimerization) .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates for azabicyclo formation .
  • Monitoring : Thin-layer chromatography (TLC) with iodine staining tracks intermediates; HPLC confirms enantiomeric purity (>98%) .

Basic: How can researchers purify this compound, and what analytical techniques validate purity?

Methodological Answer:

  • Purification :
    • Column chromatography : Silica gel (230–400 mesh) with gradient elution (hexane:ethyl acetate 3:1 to 1:2) removes non-polar byproducts .
    • Recrystallization : Ethanol/water mixtures (4:1) yield crystals with >99% purity .
  • Characterization :
    • NMR : 1H^1H- and 13C^{13}C-NMR confirm bicyclic structure (e.g., δ 3.7 ppm for hydroxyl proton) .
    • Mass spectrometry : ESI-MS ([M+H]+^+ m/z 198.2) matches theoretical molecular weight .

Advanced: How does stereochemical configuration at the 1R,6S,7S positions influence this compound’s pharmacological activity?

Methodological Answer:

  • Comparative assays : Enantiomers are synthesized separately and tested in receptor-binding assays (e.g., GPCRs). The 7S hydroxyl group enhances hydrogen bonding to active-site residues, increasing affinity by ~15-fold compared to 7R .
  • Molecular docking : Simulations (AutoDock Vina) show the 1R,6S configuration optimizes van der Waals interactions with hydrophobic pockets in target proteins .
  • In vivo studies : Racemic mixtures exhibit reduced efficacy (ED50_{50} 2.5 μM) vs. enantiopure forms (ED50_{50} 0.8 μM) due to competitive inhibition by the inactive enantiomer .

Advanced: How can contradictions in reported biological activities of derivatives be resolved?

Methodological Answer:

  • Reproducibility protocols :
    • Standardize synthetic routes to eliminate batch-to-batch variability (e.g., strict control of reaction pH and temperature) .
    • Use high-purity reagents (≥99.9%) to avoid trace contaminants affecting assays .
  • Biological assay design :
    • Dose-response curves : Test derivatives across 5-log concentration ranges to identify false positives from non-specific binding .
    • Counter-screening : Validate hits against unrelated targets (e.g., kinase panels) to exclude off-target effects .

Advanced: What computational methods predict the reactivity of this compound in novel reactions?

Methodological Answer:

  • DFT calculations : Gaussian 09 with B3LYP/6-31G* basis set models transition states for ring-opening reactions. The hydroxyl group at 7S lowers activation energy by 12 kcal/mol due to hydrogen-bond stabilization .
  • Machine learning : Train models on azabicyclo reaction databases (e.g., Reaxys) to predict regioselectivity in alkylation or acylation reactions .

Basic: What are the stability considerations for storing this compound?

Methodological Answer:

  • Storage conditions :
    • Temperature : -20°C under argon to prevent oxidation of the hydroxyl group .
    • Moisture control : Use desiccants (e.g., silica gel) in sealed containers to avoid hydrolysis .
  • Stability testing :
    • Accelerated aging studies (40°C/75% RH for 6 months) with HPLC monitoring show <2% degradation .

Advanced: How can isotopic labeling (e.g., 13C^{13}C13C, 2H^{2}H2H) aid in metabolic studies of this compound?

Methodological Answer:

  • Synthetic incorporation : Introduce 13C^{13}C at the 8,8-dimethyl positions via 13C^{13}C-enriched acetone in precursor synthesis .
  • Tracing metabolism : LC-MS/MS tracks labeled metabolites in hepatocyte models, identifying CYP450-mediated oxidation as the primary clearance pathway .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.